2-(2-Ethylphenyl)ethanol

Description

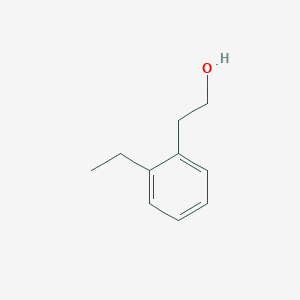

2-(2-Ethylphenyl)ethanol (C₁₀H₁₄O) is an aromatic alcohol featuring a benzene ring substituted with an ethyl group at the ortho position (C2) and a hydroxymethyl (-CH₂OH) group at the adjacent carbon. This structure confers unique physicochemical properties, including moderate water solubility and higher solubility in organic solvents due to the hydrophobic ethyl group . The hydroxyl group enables typical alcohol reactivity, such as hydrogen bonding, esterification, and oxidation. Safety data suggest it shares irritant traits common to aromatic alcohols, necessitating careful handling .

Properties

IUPAC Name |

2-(2-ethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHHLQVUUXLKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Ethylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-(2-ethylphenyl)acetaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 2-(2-ethylphenyl)acetaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 2-(2-ethylphenyl)acetaldehyde or 2-(2-ethylphenyl)acetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to 2-(2-ethylphenyl)ethane using strong reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

Oxidation: 2-(2-Ethylphenyl)acetaldehyde, 2-(2-Ethylphenyl)acetic acid.

Reduction: 2-(2-Ethylphenyl)ethane.

Substitution: 2-(2-Ethylphenyl)ethyl chloride.

Scientific Research Applications

2-(2-Ethylphenyl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethylphenyl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways in immune cells.

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key properties of 2-(2-Ethylphenyl)ethanol and structurally related compounds:

Key Observations:

- Positional Isomerism : The ortho-ethyl isomer (59.5 kJ/mol) exhibits a marginally higher enthalpy of vaporization than the para-ethyl analog (59.1 kJ/mol), likely due to steric effects altering molecular packing .

- Substituent Effects: Smaller substituents (e.g., methyl in 2-(2-Methylphenyl)ethanol) reduce molecular weight and may lower boiling points compared to ethyl analogs. Electron-withdrawing groups (e.g., nitro in 2-(2-Nitrophenyl)ethanol) decrease solubility in water and increase acidity of the hydroxyl group .

- Halogenation: Chlorine atoms in 2-(2,6-Dichlorophenyl)ethanol derivatives enhance molecular weight and polarity, favoring solubility in polar solvents but reducing volatility .

Biological Activity

2-(2-Ethylphenyl)ethanol, also known as ethyl-2-phenylethanol, is an organic compound with a molecular formula of C12H16O. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Weight : 176.25 g/mol

- Structure : The compound contains a phenolic structure with an ethyl group attached to the phenyl ring.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.8 |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Inhibition of Enzymes : It may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound effectively reduced bacterial load in infected tissue samples. -

Inflammation Model :

In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of this compound using a murine model of inflammation. The findings revealed a significant reduction in paw swelling and inflammatory markers compared to the control group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.